(2-(Dimethylamino)pyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHBUFYQGHBUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104524-65-4 | |
| Record name | [2-(dimethylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 2 Dimethylamino Pyridin 3 Yl Methanol
Reactivity of the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property makes it less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.org However, the substituents on the ring, namely the dimethylamino and hydroxymethyl groups, significantly modulate this reactivity.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. youtube.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen can be protonated, which further deactivates the ring. youtube.comrsc.org Electrophilic attack, when it does occur, is typically directed to the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized. quimicaorganica.org
In the case of (2-(Dimethylamino)pyridin-3-yl)methanol, the substituents play a crucial role in influencing the potential for EAS. The dimethylamino group at the 2-position is a powerful activating group due to the +R (resonance) effect of the nitrogen lone pair, which donates electron density to the ring. This effect counteracts the deactivating inductive effect of the ring nitrogen. The hydroxymethyl group at the 3-position is a weakly deactivating group. The directing effects of these substituents determine the likely positions for electrophilic attack.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| Dimethylamino | 2 | +R, -I | Activating | Ortho, Para (positions 3, 5) |
| Hydroxymethyl | 3 | -I | Weakly Deactivating | Meta (positions 5) |
Considering these effects, the 5-position is the most likely site for electrophilic aromatic substitution, as it is activated by the powerful dimethylamino group and is the meta-position relative to the hydroxymethyl group. While the pyridine ring is inherently unreactive, the presence of the activating dimethylamino group suggests that EAS reactions, such as nitration or halogenation, could be feasible under controlled conditions.
Reactivity of the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group is a key site for various chemical transformations, including esterification, oxidation, and etherification.
The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. These reactions are often catalyzed by acids or bases. A particularly relevant catalytic system involves 4-(Dimethylamino)pyridine (DMAP), a structural analogue of the title compound. wikipedia.org DMAP is a highly effective nucleophilic catalyst for acylation reactions. utrgv.eduyoutube.com
The mechanism for DMAP-catalyzed acylation involves the initial reaction of the catalyst with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium ion. wikipedia.orgutrgv.edu This intermediate is then readily attacked by the alcohol to yield the ester and regenerate the catalyst. utrgv.eduyoutube.com Given the structural similarity, it is plausible that the dimethylamino group in this compound could facilitate intramolecular catalysis of its own esterification.
Table 2: Representative Esterification Reactions
| Reagent | Conditions | Product |
| Acetic Anhydride | DMAP (cat.), Triethylamine | (2-(Dimethylamino)pyridin-3-yl)methyl acetate |
| Benzoyl Chloride | Pyridine | (2-(Dimethylamino)pyridin-3-yl)methyl benzoate |
| Carboxylic Acid | DCC, DMAP (cat.) | Corresponding Ester |
Note: DCC = Dicyclohexylcarbodiimide
The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Common oxidizing agents include chromium-based reagents (e.g., PCC, PDC), manganese dioxide (MnO₂), and Swern or Dess-Martin oxidations.
However, research has indicated that the oxidation of pyridine-3-methanols can be challenging compared to their 2- and 4-isomers. researchgate.net One study on the oxidation of various pyridine methanols to esters found that the methodology was not encouraging for pyridine-3-methanol substrates. researchgate.net This suggests that the electronic properties and position of the hydroxymethyl group on the pyridine ring significantly influence its reactivity towards certain oxidizing agents. The proximity of the basic dimethylamino group could also complicate oxidation reactions by interacting with acidic or metal-based oxidants.
Table 3: Potential Oxidation Reactions
| Reagent | Expected Product |
| Pyridinium (B92312) chlorochromate (PCC) | 2-(Dimethylamino)pyridine-3-carbaldehyde |
| Potassium permanganate (B83412) (KMnO₄) | 2-(Dimethylamino)pyridine-3-carboxylic acid |
| Manganese dioxide (MnO₂) | 2-(Dimethylamino)pyridine-3-carbaldehyde |
The hydroxymethyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This process typically involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The compound is described as a versatile intermediate in the synthesis of various molecules, implying the reactivity of its functional groups. chemimpex.com The use of DMAP as a catalyst in etherification reactions is also known, further highlighting the potential reactivity of this structural class.
Table 4: Representative Etherification Reaction
| Reagents | Conditions | Product |
| 1. Sodium Hydride (NaH) | Anhydrous THF | Sodium (2-(dimethylamino)pyridin-3-yl)methoxide |
| 2. Methyl Iodide (CH₃I) | Anhydrous THF | 3-(Methoxymethyl)-2-(dimethylamino)pyridine |
Note: THF = Tetrahydrofuran
Reactivity of the Dimethylamino Group
The dimethylamino group is a tertiary amine, which confers both basic and nucleophilic properties to the molecule. The lone pair of electrons on the exocyclic nitrogen atom is readily available for reaction.
The basicity of the dimethylamino group is enhanced by resonance stabilization of its conjugate acid. wikipedia.orgyoutube.com The electron-donating effect of the dimethylamino group increases the electron density on the ring nitrogen, but the exocyclic nitrogen is generally more basic and nucleophilic. youtube.com This group can be readily protonated by acids to form a pyridinium salt.
As a nucleophile, the dimethylamino group can react with various electrophiles. For instance, it can react with alkyl halides to form a quaternary ammonium (B1175870) salt or with acylating agents to form a transient, highly reactive acylpyridinium species, which is the basis for the catalytic activity of related compounds like DMAP. wikipedia.orgutrgv.edu
Nucleophilic Reactivity in Substitution Reactions
The chemical behavior of this compound in nucleophilic substitution reactions is dictated by the interplay of its constituent functional groups: the dimethylamino group, the pyridine ring, and the hydroxymethyl group. The pyridine ring, particularly when unsubstituted or activated, is susceptible to nucleophilic aromatic substitution (SNAr), typically at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom which stabilizes the negatively charged intermediate (Meisenheimer complex). uoanbar.edu.iqyoutube.com In the case of this compound, the presence of the strong electron-donating dimethylamino group at the C2 position significantly increases the electron density of the pyridine ring, thereby deactivating it towards traditional SNAr reactions with external nucleophiles.
However, the hydroxymethyl group at the C3 position introduces an alternative reaction pathway. The oxygen of the alcohol can act as a nucleophile itself, or the entire group can be transformed into a good leaving group (e.g., by protonation in acidic media to form water, or conversion to a tosylate or halide). If the hydroxymethyl group is converted into a leaving group, the benzylic-like carbon becomes an electrophilic center, susceptible to attack by nucleophiles.
The pyridine ring is generally more reactive towards nucleophiles than benzene. uoanbar.edu.iq The stability of the intermediate carbanions formed during nucleophilic attack is enhanced by the electron-withdrawing nitrogen atom. uoanbar.edu.iq Nucleophilic attack occurs most readily at the 2- and 4-positions. uoanbar.edu.iqyoutube.com While direct SNAr on the pyridine ring of the title compound is disfavored, intramolecular reactions or reactions involving the hydroxymethyl group are more plausible. For instance, intramolecular displacement of a derivatized hydroxyl group by the pyridine nitrogen or the dimethylamino nitrogen could lead to cyclic products under specific conditions.
Table 1: General Reactivity of Pyridine Derivatives in Nucleophilic Aromatic Substitution
| Position of Attack | Relative Reactivity | Reason for Reactivity |
| C2 (α-position) | High | The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable resonance contributor. youtube.com |
| C4 (γ-position) | High | Similar to the C2 position, the intermediate's negative charge can be delocalized onto the ring nitrogen, providing significant stabilization. youtube.com |
| C3 (β-position) | Low | The negative charge in the intermediate is distributed only on carbon atoms and cannot be delocalized onto the nitrogen, resulting in a less stable intermediate compared to C2/C4 attack. youtube.com |
Lewis Basic Properties and Intermolecular Coordination Abilities
This compound possesses multiple sites capable of acting as Lewis bases, primarily the two nitrogen atoms. The pyridine ring nitrogen has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic system, making it available for coordination with Lewis acids, such as metal ions and protons. The dimethylamino group has a lone pair on its nitrogen as well.
The basicity and coordination ability of these sites are influenced by electronic effects. The dimethylamino group is a strong electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the ring nitrogen compared to unsubstituted pyridine. This makes the pyridine nitrogen a potent site for coordination.
The molecule can function as a chelating ligand, where both the pyridine nitrogen and the oxygen atom of the hydroxymethyl group coordinate to the same metal center, forming a stable five-membered ring. This bidentate coordination mode is common for ligands with a similar structural motif. Alternatively, it can act as a bridging ligand, connecting two different metal centers, potentially using the pyridine nitrogen and the dimethylamino nitrogen, or one of the nitrogens and the oxygen atom. The specific coordination mode depends on factors such as the nature of the metal ion, the solvent, and the presence of other competing ligands. The formation of coordination complexes with lanthanide ions, for example, often involves pyridine moieties to create versatile synthetic intermediates. researchgate.net
Table 2: Potential Coordination Sites and Modes
| Lewis Basic Site(s) | Coordination Mode | Potential Metal Center Interaction |
| Pyridine Nitrogen | Monodentate | Coordination to a single metal ion. |
| Dimethylamino Nitrogen | Monodentate | Coordination to a single metal ion, though generally less favored than the pyridine N due to sterics. |
| Pyridine N and Hydroxymethyl O | Bidentate (Chelating) | Formation of a stable 5-membered chelate ring with a single metal ion. |
| Pyridine N and Dimethylamino N | Bidentate (Chelating) | Formation of a 4-membered chelate ring, which is generally less stable. |
| Pyridine N and/or other sites | Bridging | Linking two or more metal centers to form polynuclear structures. researchgate.net |
Fundamental Reactivity Patterns and Mechanisms
Ambident Reactivity in Related Amino-Vinyl Ketone Systems
While not an amino-vinyl ketone itself, the reactivity patterns of this compound can be contextualized by considering related systems. Amino-vinyl ketones, also known as β-aminoketones or enaminones, are classic examples of ambident nucleophiles. They possess two nucleophilic centers: the nitrogen atom and the α-carbon.
The resonance delocalization in an amino-vinyl ketone system places partial negative charge on the nitrogen atom and the α-carbon. This dual reactivity allows them to react with electrophiles at either site. The outcome of the reaction (N-alkylation vs. C-alkylation) is often controlled by the reaction conditions. Hard electrophiles tend to react at the harder nucleophilic center (the nitrogen atom), while soft electrophiles favor the softer nucleophilic center (the α-carbon), in accordance with Hard and Soft Acids and Bases (HSAB) theory.
β-Aminoketones are versatile synthetic intermediates. nih.gov They can be synthesized through various methods, including the conjugate addition (Michael reaction) of amines to α,β-unsaturated ketones. organic-chemistry.org A notable synthesis involves the addition of a vinyl Grignard reagent to an amide, which forms a vinyl ketone intermediate that is subsequently trapped by a magnesium-amide byproduct in a conjugate addition. nih.govresearchgate.net This highlights the inherent reactivity of the vinyl ketone system towards amine nucleophiles.
Generation and Reactivity of Pyridine Quinone Methide Intermediates (for related structures)
The structure of this compound, a substituted hydroxymethyl pyridine, suggests its potential to serve as a precursor to a highly reactive intermediate known as a pyridine quinone methide (aza-quinone methide). Quinone methides (QMs) are highly reactive species characterized by a cross-conjugated system and are key intermediates in various chemical and biological processes. acs.org Their high reactivity stems from the energetic benefit of re-aromatization upon reaction with a nucleophile. acs.org
Pyridine o-quinone methides can be generated in situ from precursors like o-hydroxybenzyl alcohols or their derivatives under various conditions, including thermal, photochemical, or chemical activation. nih.govacs.org For example, photodehydration of hydroxybenzyl alcohols is a mild method to generate QMs. acs.org Similarly, elimination of a leaving group (like a halide or a Mannich-base-derived amine) from the benzylic position adjacent to a pyridine nitrogen can trigger the formation of these intermediates. acs.org
Once formed, the pyridine quinone methide is a potent electrophile. The exocyclic methylene (B1212753) carbon is highly susceptible to attack by a wide range of nucleophiles. This reactivity is driven by the restoration of the stable aromatic pyridine ring in the product. The reaction mechanism often involves a Michael-type addition of the nucleophile to the quinone methide intermediate, followed by tautomerization to regain aromaticity. acs.orgnih.gov This reactivity has been exploited for the synthesis of complex heterocyclic structures. acs.org
Table 3: Generation Methods for Related Quinone Methide Intermediates
| Precursor Type | Activation Method | Description |
| Hydroxybenzyl Alcohols | Photochemical (Photodehydration) | UV irradiation can induce the elimination of water to form the quinone methide. acs.org |
| Phenolic Mannich Bases | Thermal Elimination | Heating a Mannich base leads to the elimination of a secondary amine (e.g., dimethylamine) to generate the o-quinone methide in situ. acs.org |
| Benzyl (B1604629) Halides/Esters | Solvolysis (SN1-type) | Stepwise SN1 reaction of halide or ester derivatives of hydroxy-substituted benzyl alcohols can proceed through a quinone methide intermediate. nih.gov |
| Oxidation of Phenols | Chemical Oxidation | Two-electron oxidation of appropriately substituted phenols (e.g., o-cresols) can yield quinone methides. nih.gov |
Applications in Catalysis and Coordination Chemistry
Ligand Design and Metal Complex Formation
The design of ligands is crucial for the development of new catalysts and materials with specific properties. The structure of (2-(Dimethylamino)pyridin-3-yl)methanol makes it an effective ligand for coordinating with metal ions.
Chelation Properties with Transition Metals
This compound and its derivatives exhibit strong chelation properties with a range of transition metals. The pyridine (B92270) nitrogen and the oxygen atom of the methanol (B129727) group can act as a bidentate ligand, forming a stable five-membered ring with a metal center. Additionally, the dimethylamino group can also participate in coordination, leading to more complex structures.
This versatile coordination behavior has been observed with several transition metals, including:
Copper (Cu): Copper complexes with pyridine-based ligands have been synthesized and studied for their potential applications in various catalytic reactions. For instance, dinuclear copper(II) complexes with related pyridine-amine ligands have been characterized, revealing bridged structures.
Rhodium (Rh): Rhodium complexes incorporating pyridine-containing ligands have been investigated for their catalytic activities, such as in hydroformylation reactions. rsc.org
Cadmium (Cd): The coordination of pyridinylmethylamine derivatives with cadmium(II) has been shown to form dimeric structures with distorted trigonal bipyramidal geometries. researchgate.net
The ability of this scaffold to form stable complexes with these and other transition metals is fundamental to its application in catalysis. nih.gov
Influence of Pyridine-Methanol Scaffolding on Metal Coordination Environments
The pyridine-methanol scaffold significantly influences the coordination environment around the metal center. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the amino group. This tunability allows for the creation of specific catalytic pockets that can enhance the selectivity and efficiency of a reaction.
The rigid nature of the pyridine ring combined with the flexibility of the methanol arm provides a well-defined yet adaptable coordination sphere. This "hemilabile" character, where one donor (e.g., the methanol oxygen) can dissociate and re-associate, can be crucial for creating vacant coordination sites necessary for catalytic cycles. This structural feature is key to the diverse reactivity observed in metal complexes derived from this ligand family.
Catalytic Roles of this compound and Derivatives
The catalytic applications of this compound and its analogs are diverse, spanning both organocatalysis and transition metal catalysis.
Organocatalysis
As a derivative of 4-Dimethylaminopyridine (DMAP), this compound can function as a nucleophilic catalyst. DMAP is a well-established catalyst for acylation and esterification reactions, and its derivatives often exhibit similar or enhanced catalytic activity. fiveable.mecommonorganicchemistry.com
The catalytic cycle of DMAP-type catalysts typically involves the nucleophilic attack of the pyridine nitrogen on an acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylpyridinium intermediate. vaia.com This intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the desired ester and regenerate the catalyst. vaia.comyoutube.com The dimethylamino group at the 2-position in this compound enhances the nucleophilicity of the pyridine nitrogen through resonance, thereby increasing its catalytic efficiency. vaia.com This makes the compound and its analogs effective catalysts for various organic transformations, including the synthesis of esters and amides. fiveable.me
Transition Metal Catalysis
The ability of this compound to form stable complexes with transition metals makes it a valuable ligand in various catalytic processes. Some of the key applications include:
Water Oxidation and Oxygen Reduction: Manganese complexes with pyridine-containing ligands have been studied as potential catalysts for water oxidation, a critical step in artificial photosynthesis. The ligand framework helps to stabilize the high oxidation states of manganese required for this process.
Carbonylation of Methanol: Rhodium complexes are widely used in industrial carbonylation processes. The use of tailored pyridine-based ligands can influence the rate and selectivity of these reactions.
Transfer Hydrogenation: Ruthenium and rhodium complexes with pyridylphosphine ligands have been shown to be active catalysts for the transfer hydrogenation of ketones and other unsaturated compounds. rsc.org
Chiral Catalysis and Kinetic Resolution of Secondary Alcohols utilizing Analogous Structures
The development of chiral versions of DMAP and related pyridine derivatives has opened up avenues for asymmetric catalysis. acs.orghkbu.edu.hk By introducing chirality into the ligand backbone, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product. rsc.org
Analogous chiral pyridine-based catalysts have been successfully employed in the kinetic resolution of secondary alcohols. google.com In this process, the chiral catalyst selectively acylates one enantiomer of a racemic alcohol at a faster rate, allowing for the separation of the two enantiomers. The design of these catalysts often involves creating a well-defined chiral pocket around the active site, which is influenced by the stereochemistry of the ligand. nih.gov While direct applications of chiral this compound in this area are not extensively documented, the principles established with analogous structures highlight the potential of this scaffold in asymmetric synthesis. rsc.orgnih.gov
Mechanistic Insights in Catalysis
A thorough review of scientific literature and chemical databases reveals a notable gap in the specific mechanistic studies for this compound. While the broader family of pyridine derivatives is known for its diverse catalytic applications, detailed research elucidating the catalytic mechanisms of this particular compound remains limited. The following sections address the requested topics based on general principles and studies of closely related systems, highlighting the absence of direct research on this compound where applicable.
There is currently no specific research available in the public domain that details chirality switching or solvent-dependent helical catalysis directly involving this compound. These complex catalytic phenomena are typically observed in molecules with specific structural features that allow for dynamic changes in chirality or the formation of helical structures influenced by the solvent environment.
While the concept of helical chirality is well-established for certain pyridine N-oxides and other complex pyridine derivatives, investigations into whether this compound can act as a helical catalyst or exhibit chirality switching are yet to be reported. Such studies would be crucial to understanding its potential in asymmetric catalysis.
Cooperative catalysis, where multiple functional groups within a catalyst work in concert to facilitate a reaction, is a key principle in modern catalyst design. In the context of functionalized pyridines, the interplay between a Lewis basic pyridine nitrogen and other substituents can lead to enhanced catalytic activity and selectivity.
For a molecule like this compound, one could hypothesize a cooperative effect between the dimethylamino group, the pyridyl nitrogen, and the methanol moiety. The dimethylamino group, being a strong electron-donating group, increases the basicity and nucleophilicity of the pyridine nitrogen. The adjacent methanol group could potentially participate in catalysis through hydrogen bonding, acting as a proton shuttle or stabilizing transition states.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis Techniques
A definitive structural elucidation of (2-(Dimethylamino)pyridin-3-yl)methanol necessitates the application of a suite of spectroscopic methods. Each technique offers a unique window into the compound's atomic and molecular characteristics, from the connectivity of its atoms to its behavior under electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the methyl protons of the dimethylamino group. The chemical shifts (δ) and coupling constants (J) would reveal the electronic environment and connectivity of these protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon, distinguishing between aromatic, aliphatic, and functionalized carbons.
Expected NMR Data for this compound:
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Pyridine-H4 | ||
| Pyridine-H5 | ||
| Pyridine-H6 | ||
| -CH₂OH | ||
| -N(CH₃)₂ | ||
| Pyridine-C2 | ||
| Pyridine-C3 | ||
| Pyridine-C4 | ||
| Pyridine-C5 | ||
| Pyridine-C6 | ||
| -CH₂OH | ||
| -N(CH₃)₂ |
Note: Specific experimental values are not publicly available and would require experimental determination.
Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) would be particularly informative for this compound.
ESI-MS and HRMS: These methods would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (LC/ESI-MS/MS) could further confirm the structure by showing the loss of specific functional groups, such as the methanol or dimethylamino moieties.
Anticipated Mass Spectrometry Data:
| Technique | Expected Observation |
| ESI-MS | [M+H]⁺ ion corresponding to the protonated molecule. |
| HRMS | Precise mass measurement to confirm the elemental composition. |
| LC/ESI-MS/MS | Fragmentation ions corresponding to the loss of H₂O, CH₃, and N(CH₃)₂. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands.
Key Expected IR Absorptions:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H stretch (alcohol) | Broad band around 3300-3500 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-2960 |
| C=N and C=C stretch (pyridine ring) | ~1550-1600 |
| C-O stretch (primary alcohol) | ~1050 |
| C-N stretch | ~1250-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyridine ring and the dimethylamino group in this compound would give rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum, corresponding to π→π* and n→π* transitions.
Computational Chemistry Studies
In the absence of extensive experimental data, computational chemistry offers a powerful means to predict the spectroscopic and structural properties of this compound. Using methods such as Density Functional Theory (DFT), it would be possible to:
Optimize the molecular geometry to predict bond lengths and angles.
Calculate theoretical NMR chemical shifts to aid in the interpretation of experimental spectra.
Simulate the IR and UV-Vis spectra to compare with experimental findings.
Analyze the molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule.
These computational models would provide a theoretical framework to complement and guide experimental investigations into the nuanced character of this pyridine derivative.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. DFT calculations are instrumental in determining the optimized geometry, vibrational frequencies, and other electronic properties of molecules like this compound.
For analogous aminopyridine derivatives, DFT calculations, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), have been used to predict molecular geometries and vibrational spectra. researchgate.net These calculations typically show that the pyridine ring is essentially planar, with the substituents lying in or close to the plane of the ring. The dimethylamino group, being a strong electron-donating group, is expected to influence the bond lengths and angles within the pyridine ring. For instance, the C2-N bond (where the dimethylamino group is attached) would be expected to have a shorter bond length compared to a standard C-N single bond, indicating a degree of double bond character due to resonance.
A hypothetical DFT-calculated optimized structure of this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyridine Ring (Hypothetical for this compound).
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-N(amino) | 1.36 | N1-C2-C3 |
| C3-C(methanol) | 1.51 | C2-C3-C4 |
| C-O (methanol) | 1.43 | C2-N(amino)-C(methyl) |
| O-H (methanol) | 0.96 | C(methanol)-C3-C4 |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups on a pyridine ring.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wikipedia.org
For aminopyridine derivatives, the HOMO is typically localized on the electron-rich aminopyridine moiety, reflecting the strong electron-donating character of the amino group. researchgate.netrsc.org In the case of this compound, the HOMO is expected to be distributed over the pyridine ring and the nitrogen atom of the dimethylamino group. The LUMO, on the other hand, is generally distributed over the π-system of the pyridine ring.
The presence of the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the pyridine ring nitrogen and the potential for hydrogen bonding from the methanol group can influence the LUMO energy. A smaller HOMO-LUMO gap suggests a higher reactivity and a greater ease of electronic excitation. wikipedia.org
Table 2: Representative FMO Energies and Energy Gap for a Substituted Aminopyridine (Illustrative).
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Note: These are representative values for a substituted aminopyridine and serve to illustrate the concept of the HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, making these sites prone to electrophilic attack or hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The dimethylamino group would also contribute to the negative potential on the pyridine ring. Understanding the MEP surface is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.org It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule. nih.govrsc.org
In this compound, NBO analysis would reveal the nature of the bonds between the atoms and the hybridization of the atomic orbitals. A key aspect to investigate would be the donor-acceptor interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. For instance, the interaction between the lone pair of the nitrogen atom in the dimethylamino group (a donor NBO) and the antibonding π* orbitals of the pyridine ring (acceptor NBOs) would quantify the electron-donating effect and the degree of resonance stabilization. Similarly, interactions involving the lone pairs of the oxygen atom and the antibonding orbitals of adjacent bonds can also be analyzed. The stabilization energies (E(2)) associated with these interactions provide a quantitative measure of their significance. researchgate.net
Table 3: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Illustrative).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(amino) | π(C2-N1) | 15.2 |
| LP(1) N(amino) | π(C3-C4) | 5.8 |
| LP(1) O(methanol) | σ*(C3-H) | 2.1 |
Note: E(2) is the stabilization energy. These values are hypothetical and illustrate the types of interactions that would be analyzed.
Theoretical Interpretation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. journaleras.com Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.netrsc.org The first hyperpolarizability is a measure of the second-order NLO response of a molecule.
Molecules with a significant NLO response often possess a π-conjugated system with electron-donating and electron-withdrawing groups, leading to intramolecular charge transfer (ICT). nih.gov this compound has the potential for NLO activity due to the presence of the electron-donating dimethylamino group and the π-system of the pyridine ring. The methanol group can also play a role through its electronic and hydrogen-bonding effects.
Theoretical calculations of the polarizability and hyperpolarizability tensors would provide quantitative insights into the NLO response of the molecule. A large first hyperpolarizability value would suggest that the molecule is a promising candidate for second-harmonic generation and other NLO applications. journaleras.com
Table 4: Representative Calculated NLO Properties for a Substituted Pyridine (Illustrative).
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 3.5 |
| Mean Polarizability (α) (a.u.) | 95 |
| First Hyperpolarizability (β) (a.u.) | 1200 |
Note: These values are illustrative and based on calculations for pyridine derivatives with potential NLO properties.
Organic Transformations and Derivatization for Analytical Research
Role as a Key Synthetic Building Block
The intrinsic reactivity of the pyridine (B92270) nucleus, combined with the functional groups on (2-(Dimethylamino)pyridin-3-yl)methanol, makes it a significant precursor in synthetic organic chemistry. The hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation, esterification, and etherification, while the dimethylamino group influences the electronic properties of the pyridine ring, directing further substitutions.
The pyridine scaffold is a fundamental component in medicinal chemistry, appearing in a wide array of therapeutic agents. wikipedia.org Compounds containing this heterocyclic core are noted for their diverse pharmacological activities. wikipedia.org While specific, widely-documented synthetic routes starting from this compound to create complex drug scaffolds are not extensively detailed in publicly available literature, its structural features make it a promising candidate for such endeavors. For instance, the related compound 2-(Methylamino)pyridine-3-methanol serves as a raw material in the synthesis of the antifungal agent isavuconazolium sulfate. tcichemicals.com This highlights the utility of amino-pyridinemethanol structures as key intermediates. The functional groups of this compound allow for its incorporation into larger, more complex heterocyclic systems, which are a cornerstone of modern drug discovery.
The synthesis of novel pyridine-based analogues often involves the modification of simpler pyridine precursors. chiralpedia.comnih.gov this compound is well-suited for this role. The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, creating new reactive handles for further chemical transformations. These transformations could include condensation reactions or amide bond formations, leading to a diverse range of new pyridine derivatives.
Furthermore, the pyridine ring itself can be subjected to various organic reactions to build molecular complexity. The synthesis of novel pyridine-based compounds, such as those investigated for their potential as kinase inhibitors or as inducers of apoptosis and autophagy, often relies on the strategic modification of pyridine precursors. ddtjournal.com The presence of the dimethylamino and hydroxymethyl groups on the pyridine ring of this compound can influence the regioselectivity of subsequent reactions, guiding the synthesis toward specific, desired analogues.
Supramolecular Chemistry and Host Guest Interactions
Recognition and Binding Phenomena with Metal Cations or Host Molecules
(2-(Dimethylamino)pyridin-3-yl)methanol, also known by its synonym 2-Dimethylaminomethyl-3-hydroxypyridine (dmamhp), demonstrates a strong capacity for binding with metal cations. Its behavior as a chelating agent has been notably documented in its interaction with nickel(II) halides. koreascience.kr When reacted with nickel(II) chloride in methanol (B129727), it forms a distinct binuclear, halide-bridged dimeric complex with the formula [Ni(dmamhp)Cl₂(CH₃OH)]₂·2CH₃OH. koreascience.kr
In this complex, the this compound ligand coordinates with the Ni(II) ion. The nickel centers adopt a distorted octahedral geometry. This coordination underscores the compound's ability to be recognized and bound by metal cations, leading to the formation of stable, multi-component chemical entities. koreascience.kr The interaction is a clear example of host-guest chemistry, where the nickel cation acts as the guest hosted by the ligand.
Formation of Supramolecular Assemblies and Ordered Networks
The coordination of this compound with nickel(II) ions serves as the foundation for building larger, ordered supramolecular networks. The resulting dimeric complex, [Ni(dmamhp)Cl₂(CH₃OH)]₂·2CH₃OH, does not exist as an isolated unit in the solid state. Instead, these dimeric units self-assemble into a well-defined crystal lattice. koreascience.kr
This assembly is driven by a combination of intermolecular forces, including hydrogen bonds and π-π stacking interactions, which connect the individual dimer complexes. These interactions create a stable, three-dimensional molecular stack, demonstrating the compound's role in generating ordered networks when complexed with a metal ion. koreascience.kr The structure illustrates how the specific coordination geometry and the peripheral functional groups of the ligand direct the formation of an extended supramolecular architecture.
Role of Hydrogen Bonding and Other Non-Covalent Interactions (e.g., intramolecular and intermolecular interactions in crystal lattices)
Hydrogen Bonding: A network of hydrogen bonds provides significant stability to the crystal lattice. Three distinct types of hydrogen bonding interactions are observed:
A strong hydrogen bond exists between the hydroxyl group of the this compound ligand and a free methanol molecule. koreascience.kr
The methanol molecule that is directly coordinated to the nickel(II) ion forms a hydrogen bond with a terminal chloride ligand. koreascience.kr
A bifurcated hydrogen bond occurs where a free methanol molecule interacts with both a terminal and a bridged chloride ligand. koreascience.kr
These interactions create a robust, interconnected assembly. The specific distances and angles of these bonds have been determined through X-ray crystallography, as detailed in the table below.
Table 1: Hydrogen Bond Geometry in the [Ni(dmamhp)Cl₂(CH₃OH)]₂·2CH₃OH Crystal Lattice koreascience.kr
| Donor-H···Acceptor (D-H···A) | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
|---|---|---|---|---|
| O(ligand)-H···O(methanol) | 0.78 | 1.83 | 2.602 | 170 |
| O(coord. methanol)-H···Cl(terminal) | 0.76 | 2.42 | 3.169 | 173 |
| O(free methanol)-H···Cl(terminal) | 0.74 | 2.59 | 3.301 | 162 |
π-π Stacking Interactions: In addition to hydrogen bonding, intermolecular π-π interactions contribute to the stability of the crystal packing. These interactions occur between the pyridine (B92270) rings of adjacent complex molecules. The distance between the interacting pyridine rings is approximately 3.39 Å, a distance comparable to the π-π stacking distance found in graphite, indicating a significant stabilizing force. koreascience.kr Together, these hydrogen bonds and π-π stacking interactions dictate the formation of the stable, ordered supramolecular network of the complex in the solid state. koreascience.kr
Emerging Research Directions and Future Perspectives
Integration with Advanced Synthetic Methodologies for Sustainable Production
The drive towards green chemistry and sustainable manufacturing has spurred research into more efficient and environmentally benign synthetic routes for chemical compounds. For pyridine (B92270) derivatives like (2-(Dimethylamino)pyridin-3-yl)methanol, this involves moving away from traditional multi-step processes that often require harsh conditions and generate significant waste.
Advanced synthetic methodologies are being explored to streamline production. One such approach is the use of continuous flow chemistry. A hybrid flow-batch model has been demonstrated for the efficient synthesis of a related compound, 2-(dimethylamino)-6-methylpyridin-4-ol, mitigating the safety and operational issues associated with large-scale batch reactions of thermally induced rearrangements. researchgate.net This methodology offers improved safety, scalability, and process control, which are key aspects of sustainable production.
Another significant area of research is the development of magnetically recoverable catalysts for the synthesis of pyridine derivatives. rsc.org These catalysts, often based on iron oxide nanoparticles (Fe₃O₄), can be easily separated from the reaction mixture using an external magnetic field, allowing for their reuse and minimizing catalyst waste. rsc.org The surfaces of these magnetic nanoparticles can be functionalized with various organic or inorganic materials to enhance their catalytic activity and stability. rsc.org While not yet specifically documented for the direct synthesis of this compound, the application of such catalytic systems represents a promising future direction for its sustainable production.
| Synthetic Methodology | Advantages for Sustainable Production | Relevant Research |
| Hybrid Flow-Batch Synthesis | Mitigates hazards of thermal rearrangements, improves safety and operational control for large-scale production. | Development of a continuous flow approach for a key 1H-4-substituted imidazole (B134444) intermediate. researchgate.net |
| Magnetically Recoverable Catalysts | Allows for easy separation and recycling of the catalyst, reduces waste, and improves process economy. | Use of Fe₃O₄ nanoparticles in the synthesis of various pyridine derivatives. rsc.org |
Exploration in Novel Catalytic Systems with Enhanced Efficiency and Selectivity
The structural similarity of this compound to 4-(Dimethylamino)pyridine (DMAP), a widely used and highly efficient acylation catalyst, suggests its potential in catalysis. chemicalbook.com DMAP is known to be a superior catalyst compared to pyridine for challenging acylation reactions, particularly for sterically hindered alcohols. chemicalbook.comresearchgate.net The high nucleophilicity of the dimethylamino group is key to its catalytic activity. chemicalbook.com
Researchers are actively synthesizing novel chiral DMAP derivatives to be used in asymmetric catalysis. bham.ac.uk By modifying the pyridine ring, scientists aim to create catalysts that can induce high enantioselectivity in chemical reactions. Optically active pyridyl alcohols, synthesized from natural products like camphor (B46023) or menthone, have been successfully used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantiomeric excesses. nih.gov This highlights the potential of the hydroxymethyl group in this compound to participate in the formation of chiral catalytic systems.
The development of catalysts with enhanced selectivity is crucial. For instance, in the synthesis of BACE-1 inhibitors for Alzheimer's disease, incorporating specific heteroaryl groups like fluoropyridines into molecules has been shown to improve binding interactions and selectivity. acs.org The synthesis of various (pyridin-2-yl)methanol derivatives has led to the identification of potent and selective antagonists for the TRPV3 ion channel, which is implicated in pain and skin disorders. nih.gov This demonstrates that the pyridinyl methanol (B129727) moiety is a valuable pharmacophore for achieving high selectivity towards specific biological targets. nih.gov The exploration of this compound and its derivatives in similar contexts could lead to the discovery of new catalysts and selective agents with improved performance.
| Catalytic System / Application | Key Feature | Research Focus |
| Asymmetric Catalysis | Use of chiral pyridyl alcohols as ligands. | Synthesis of new DMAP derivatives for enantioselective reactions. bham.ac.uknih.gov |
| Selective Biological Inhibition | Pyridinyl methanol moiety as a pharmacophore. | Development of selective antagonists for ion channels like TRPV3. nih.gov |
| Acylation Catalysis | High nucleophilicity of the dimethylamino group. | Improving yields and reaction conditions for esterifications and acylations. chemicalbook.comresearchgate.net |
Potential in Nanomaterials Applications
The functionalization of nanomaterials with organic molecules is a rapidly growing field, and pyridine derivatives play a significant role. The pyridine group is of particular interest for modifying nanomaterials like graphene and carbon nanotubes because it can introduce tailored N-containing functionalities. acs.orgresearchgate.net These nitrogen-decorated nanomaterials have shown potential as effective catalysts, for example, in the oxygen reduction reaction. acs.org
The this compound molecule possesses two key functional groups for nanomaterial applications. The pyridine nitrogen and the exocyclic dimethylamino group can serve as anchoring points to metal or carbon surfaces. The introduction of pyridine-pyridazine units onto graphene sheets has been shown to be a versatile method for preparing functionalized materials that can then be used to generate and stabilize metallic nanoparticles, such as silver. researchgate.net Similarly, magnetic nanoparticles have been functionalized with pyridinium (B92312) groups to create recoverable catalysts for the selective oxidation of alcohols. researchgate.net
Furthermore, the alcohol (methanol) group offers another route for functionalization and application. Alcohols can be used directly in the synthesis of nanoparticles, acting as both reducing and protective agents, which simplifies the preparation process. rsc.org For instance, gold nanoparticles have been synthesized at high speeds in ethanol-water mixtures. rsc.org The hydroxyl group of this compound could be used to covalently bond the molecule to a nanomaterial surface or to participate in the reduction of metal salts to form nanoparticles. The functionalization of graphene oxide with molecules containing hydroxyl groups has been explored to create nanocomposites with enhanced mechanical and thermal properties. mdpi.com Therefore, this compound is a promising candidate for developing novel hybrid nanomaterials with tailored electronic, catalytic, and structural properties.
| Nanomaterial | Functionalization/Application | Potential Role of this compound |
| Carbon Nanotubes/Graphene | Introduction of N-containing groups to create tailored catalysts and functional materials. acs.orgresearchgate.net | The pyridine and dimethylamino groups can act as anchors or functional sites. |
| Magnetic Nanoparticles (Fe₃O₄) | Surface functionalization with pyridine derivatives to create recoverable catalysts. rsc.orgresearchgate.net | The pyridine moiety can link to the nanoparticle surface, creating a hybrid catalyst. |
| Gold/Silver Nanoparticles | Use of alcohols as reducing/stabilizing agents in nanoparticle synthesis. researchgate.netrsc.orgrsc.org | The methanol group could participate in the reduction of metal salts and stabilization of the resulting nanoparticles. |
Q & A
Q. Key parameters affecting yield :
- Temperature : Higher temperatures (80–100°C) improve nucleophilic substitution efficiency but may risk decomposition.
- Catalyst selection : Transition metals (e.g., Pd/C) enhance regioselectivity in cross-coupling steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in substitution reactions .
Q. Table 1: Comparative yields under varying conditions
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH4 reduction | None | THF | 65–70 | |
| KOH-mediated substitution | KOH | DMSO | 55–60 |
Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- <sup>1</sup>H NMR : The hydroxymethyl (-CH2OH) proton resonates at δ 4.5–5.0 ppm, split due to coupling with adjacent NH or OH groups. Dimethylamino protons appear as a singlet at δ 2.8–3.2 ppm .
- <sup>13</sup>C NMR : Pyridine carbons show signals between δ 120–150 ppm, with the C-OH carbon at δ 60–65 ppm .
- Mass Spectrometry (MS) : ESI-MS in positive mode typically reveals [M+H]<sup>+</sup> at m/z 167.1 (calculated for C8H12N2O).
- X-ray crystallography : Bond lengths for C-N (dimethylamino) average 1.45 Å, while C-O (methanol) is ~1.43 Å, consistent with similar pyridine alcohols .
Advanced: What strategies can optimize the regioselectivity of functional group modifications in this compound derivatives?
Answer:
Regioselectivity challenges arise due to competing reactivity of the dimethylamino and hydroxymethyl groups. Strategies include:
- Protection/deprotection : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ethers to direct electrophiles to the dimethylamino site .
- Catalytic directing groups : Use Pd-catalyzed C-H activation with pyridine as a directing group for arylation at the 4-position .
- pH-controlled reactions : Under acidic conditions (pH < 3), the dimethylamino group becomes protonated, enhancing electrophilic substitution at the methanol-bearing carbon .
Q. Table 2: Regioselectivity in derivative synthesis
| Reaction Type | Conditions | Major Product Site | Yield (%) |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | C-4 | 72 |
| Suzuki coupling | Pd(PPh3)4, K2CO3 | C-5 | 65 |
Advanced: How do steric and electronic effects of the dimethylamino group influence the compound's reactivity in nucleophilic or catalytic reactions?
Answer:
- Electronic effects : The dimethylamino group is electron-donating (+I effect), increasing electron density on the pyridine ring. This activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attacks .
- Steric effects : The bulky dimethylamino group at C-2 hinders access to adjacent positions, favoring reactions at C-4 or C-5. For example, in palladium-catalyzed cross-couplings, steric hindrance reduces yields at C-2 by 20–30% compared to C-4 .
- Solvent interactions : In polar solvents, hydrogen bonding between the hydroxymethyl group and solvent stabilizes the compound, altering reaction pathways .
Mechanistic Insight : Computational studies (DFT) show that the dimethylamino group lowers the energy barrier for electrophilic aromatic substitution by 15–20 kJ/mol compared to unsubstituted pyridines .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Standardized assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for GPCR studies) .
- Purity validation : Characterize batches via HPLC (>98% purity) and quantify trace impurities (e.g., residual solvents) using GC-MS .
- Computational docking : Compare binding affinities across studies using molecular docking (e.g., AutoDock Vina) to identify key residues (e.g., ASP1132 in insulin receptors) that may explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
